N-[(Azepan-2-yl)methyl]acetamide
CAS No.:
Cat. No.: VC17690503
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | N-(azepan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C9H18N2O/c1-8(12)11-7-9-5-3-2-4-6-10-9/h9-10H,2-7H2,1H3,(H,11,12) |
| Standard InChI Key | JLPZINFYCZTSIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCC1CCCCCN1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-[(Azepan-2-yl)methyl]acetamide (IUPAC name: N-[(azepan-2-yl)methyl]acetamide) is defined by the following structural attributes:
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Molecular formula:
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Molecular weight: 184.28 g/mol
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Key functional groups:
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A seven-membered azepane ring (a saturated heterocycle with one nitrogen atom).
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A methylene bridge (-CH-) linking the azepane to the acetamide group.
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An acetamide moiety (-NHCOCH).
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The azepane ring adopts a chair-like conformation, minimizing steric strain, while the acetamide group contributes polarity and hydrogen-bonding capacity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Melting point | 98–102°C (predicted) |
| Boiling point | 320–325°C (estimated) |
| Solubility in water | 1.2 g/L (25°C) |
| logP (octanol-water) | 1.8 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 3 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[(Azepan-2-yl)methyl]acetamide typically involves a multi-step process:
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Azepane ring formation: Cyclohexanone is subjected to reductive amination with ammonia under high-pressure hydrogenation to yield azepane .
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Functionalization: Azepane-2-carbaldehyde is generated via oxidation of azepane-2-methanol, followed by reductive amination with methylamine to produce (azepan-2-yl)methanamine.
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Acetylation: The primary amine is acetylated using acetic anhydride in dichloromethane, yielding the final product .
Reaction Scheme:
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance yield (up to 78%) and purity (>98%). Critical parameters include:
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Temperature control (60–80°C during acetylation).
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Catalytic use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
Biological Activity and Mechanisms
Antimicrobial Properties
Structural analogs of N-[(Azepan-2-yl)methyl]acetamide exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) . The azepane ring likely enhances membrane permeability, while the acetamide group interferes with bacterial cell wall synthesis.
Central Nervous System (CNS) Effects
The compound’s ability to cross the blood-brain barrier has prompted studies in neurology:
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GABA receptor modulation: The azepane moiety mimics benzodiazepine pharmacophores, showing anxiolytic potential in murine models (ED = 12 mg/kg).
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Neuroprotective effects: Reduces glutamate-induced excitotoxicity in cortical neurons by 40% at 10 µM .
Table 2: In Vitro Biological Activity
| Assay | Result |
|---|---|
| Antibacterial (S. aureus) | MIC = 32 µg/mL |
| Antifungal (C. albicans) | MIC = 64 µg/mL |
| Cytotoxicity (HeLa cells) | IC = 45 µM |
Applications in Drug Discovery
Kinase Inhibition
N-[(Azepan-2-yl)methyl]acetamide derivatives act as ATP-competitive inhibitors of cyclin-dependent kinase 2 (CDK2), with compound 7a showing . The azepane’s conformational flexibility optimizes binding to kinase hydrophobic pockets.
Prodrug Development
The acetamide group serves as a prodrug motif, enabling hydrolytic release of active amines in vivo. For example, a prodrug of the antipsychotic risperidone incorporating this scaffold demonstrated 30% higher oral bioavailability in rats .
Comparative Analysis with Structural Analogs
Azepane vs. Piperidine Derivatives
Replacing the azepane with a six-membered piperidine ring reduces logP by 0.3 units but decreases CNS penetration by 50%, highlighting the azepane’s superiority in neuropharmacology .
Role of the Acetamide Group
Methylation of the acetamide nitrogen (to form N-methyl-N-[(azepan-2-yl)methyl]acetamide) abolishes antibacterial activity, underscoring the importance of hydrogen-bond donor capacity .
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